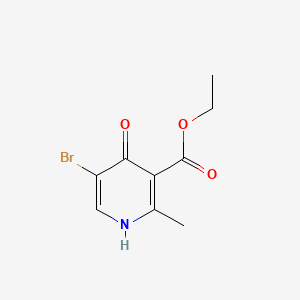
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 4-position, and an ethyl ester group at the 2-position of the pyridine ring. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-hydroxy-2-methylnicotinate typically involves the bromination of 4-hydroxy-2-methylnicotinic acid followed by esterification. One common method includes:
Bromination: The starting material, 4-hydroxy-2-methylnicotinic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position.
Esterification: The brominated product is then subjected to esterification using ethanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with optimizations for yield and purity. Industrial reactors and continuous flow systems may be used to enhance efficiency and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-bromo-4-oxo-2-methylnicotinate.
Reduction: this compound alcohol.
Scientific Research Applications
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar nicotinic acid derivatives in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of drugs targeting specific enzymes or receptors. Its brominated structure may impart unique pharmacological properties.
Industry: It is used in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable compound for industrial research and development.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate can be compared with other similar compounds, such as:
Ethyl 5-chloro-4-hydroxy-2-methylnicotinate: Similar structure but with a chlorine atom instead of bromine. The reactivity and applications may differ due to the different halogen atom.
Ethyl 5-fluoro-4-hydroxy-2-methylnicotinate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Ethyl 5-iodo-4-hydroxy-2-methylnicotinate:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a bromine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
ethyl 5-bromo-2-methyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)11-4-6(10)8(7)12/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
QCOAENKZSIFMCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC=C(C1=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















